molecular formula C5H11NO2 B1222962 Ethyl dimethylcarbamate CAS No. 687-48-9

Ethyl dimethylcarbamate

Cat. No.: B1222962
CAS No.: 687-48-9
M. Wt: 117.15 g/mol
InChI Key: SUDHEDJJFGYYPL-UHFFFAOYSA-N
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Description

Ethyl dimethylcarbamate is an organic compound with the molecular formula C5H11NO2. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dimethylcarbamate can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which neutralizes the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, this compound is often produced using a phosgene-free method. This involves the reaction of dimethylamine with dimethyl carbonate in the presence of a suitable catalyst. This method is considered more environmentally friendly as it avoids the use of toxic phosgene.

Chemical Reactions Analysis

Types of Reactions: Ethyl dimethylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce dimethylamine and ethyl alcohol.

    Oxidation: It can be oxidized using strong oxidizing agents to produce corresponding carbamates.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

    Substitution: Various nucleophiles (e.g., amines, alcohols).

Major Products Formed:

    Hydrolysis: Dimethylamine and ethyl alcohol.

    Oxidation: Corresponding carbamates.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis
Ethyl dimethylcarbamate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of other carbamates and amines through hydrolysis and nucleophilic substitution reactions. The compound's reactivity allows for modifications that are essential in developing new chemical entities.

Biology

Enzyme Inhibition Studies
This compound is employed in biological research to study enzyme inhibition mechanisms. Its ability to interact with various enzymes makes it a valuable reagent in biochemical assays. For example, it has been used to investigate the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission.

Medicine

Pharmaceutical Applications
this compound has been explored as a precursor for synthesizing pharmaceuticals. Its derivatives have potential therapeutic properties, particularly in developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems.

Industry

Pesticide and Herbicide Production
In agricultural chemistry, this compound is used in formulating pesticides and herbicides. Its mechanism of action involves inhibiting specific enzymes that pests rely on for survival, making it effective in pest control applications.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
HydrolysisWater, Acid/BaseAcidic or basic medium
OxidationStrong Oxidizing AgentsVariable conditions depending on agent
SubstitutionVarious NucleophilesDepends on the nucleophile

Carcinogenic Potential

This compound has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its metabolism leads to the formation of reactive intermediates that can bind covalently to DNA, resulting in mutations associated with cancer development.

Teratogenic Effects

Research indicates potential teratogenic effects of this compound, particularly noted in animal studies where exposure resulted in fetal malformations. Such findings underscore the need for careful monitoring of this compound in food products.

Case Study 1: Fermented Foods and Beverages

A study analyzed 34 food items, including alcoholic beverages and fermented foods, for their this compound content. Significant levels were found, raising concerns about chronic dietary exposure. The study highlighted the necessity for monitoring and reducing levels during food production processes.

Case Study 2: Animal Toxicology

In toxicological assessments involving rodents exposed to this compound, increased tumor incidence was observed across various tissues. These findings suggest potential health risks associated with both dietary contamination and environmental exposure.

Mechanism of Action

Ethyl dimethylcarbamate can be compared with other carbamate esters such as methyl carbamate and propyl carbamate. While all these compounds share a similar core structure, this compound is unique due to its specific ethyl and dimethyl groups, which can influence its reactivity and applications.

Comparison with Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Dimethyl carbamate

Ethyl dimethylcarbamate stands out due to its specific molecular structure, which imparts unique properties and applications in various fields.

Biological Activity

Ethyl dimethylcarbamate (EDMC), with the chemical formula C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2, is an organic compound that has garnered attention due to its biological activity and potential health implications. This article explores the biological effects, mechanisms of action, and associated risks of EDMC, drawing from diverse sources and research findings.

Overview of this compound

EDMC is classified as a carbamate compound, which are esters of carbamic acid. These compounds are known for their varied biological activities, including potential neurotoxic and carcinogenic effects. EDMC is primarily studied in the context of its formation during fermentation processes in food and beverages, where it is considered a contaminant with health risks.

1. Carcinogenic Potential

EDMC is recognized as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). The carcinogenicity of EDMC is attributed to its ability to form reactive intermediates that can bind covalently to DNA, leading to mutations. Specifically, it is metabolized in the liver to vinyl carbamate, which can further react to form DNA adducts that contribute to cancer development in tissues such as the liver and lungs .

2. Teratogenic Effects

Research has indicated that EDMC may exhibit teratogenic effects. In studies involving pregnant Syrian hamsters, exposure to EDMC resulted in various fetal malformations, including growth retardation and skeletal abnormalities. Comparatively, other related compounds showed varying degrees of teratogenicity, suggesting a common mechanism among carbamates in inducing developmental anomalies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of EDMC:

Study Findings Methodology
Identified as a probable carcinogen; forms DNA adducts leading to mutationsReview of biochemical pathways in fermentation
Induces teratogenic effects in animal models; correlates with tumor initiationIntraperitoneal dosing in pregnant hamsters
Rapid absorption and metabolism; 90% hydrolyzed in the liverAnalysis of food samples for EDMC content

Case Study 1: Fermented Foods and Beverages

A comprehensive study analyzed 34 food items, including alcoholic beverages and fermented foods, for EDMC content. The findings revealed significant levels of EDMC in certain products, raising concerns about chronic exposure through diet. The study emphasized the need for monitoring and reducing EDMC levels during food production processes .

Case Study 2: Animal Toxicology

In toxicological assessments involving rodents, exposure to EDMC resulted in increased tumor incidence across various tissues. These studies highlight the compound's potential risk not only as a dietary contaminant but also as a substance that could pose health risks through other exposure routes .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for ethyl dimethylcarbamate, and what are the key considerations in optimizing reaction yields?

this compound can be synthesized via carbamate-mediated amidation or transesterification. A catalytic approach using non-activated carboxylic acids with dimethylcarbamates as amine sources has been reported, employing palladium or copper catalysts under mild conditions (50–80°C). Solvent choice is critical: dimethylammonium dimethylcarbamate (DIMCARB) acts as both solvent and catalyst, enhancing reaction efficiency. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to carbamate), inert atmosphere, and monitoring via TLC or GC-MS to prevent side reactions .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices, and how can method validation be approached?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard, offering detection limits of 0.1–5 µg/kg. Solid-phase microextraction (SPME) using polydimethylsiloxane/divinylbenzene fibers improves sensitivity in beverages or biological samples. Method validation should follow FDA/EFSA guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and inter-laboratory reproducibility (RSD < 15%). Collaborative studies, as outlined in FDA manuals, are essential for cross-verification .

Q. What are the critical parameters in designing stability studies for this compound under various storage conditions?

Stability studies should assess hydrolysis, oxidation, and photodegradation. Key parameters include:

  • Temperature : Accelerated testing at 40°C ± 2°C (ICH Q1A).
  • pH : Buffered solutions (pH 3–9) to mimic physiological or environmental conditions.
  • Light exposure : ICH Q1B photostability guidelines (1.2 million lux hours). Analytical monitoring via HPLC-UV (λ = 210 nm) or NMR tracks degradation products like dimethylamine and CO₂. Stability-indicating methods must resolve parent and degradation peaks .

Advanced Research Questions

Q. What molecular mechanisms underlie the toxicological profile of this compound, and how do its metabolic pathways compare to structurally related carbamates?

this compound undergoes cytochrome P450-mediated metabolism, forming reactive intermediates (e.g., methyl isocyanate) that alkylate DNA and proteins. Comparative studies with ethyl carbamate show similar hepatotoxicity but distinct kinetics: dimethyl substitution reduces hepatic bioactivation by 30% in murine models. In vitro assays (Ames test, micronucleus) combined with in vivo dose-response studies (0–500 mg/kg in rodents) are critical for mechanistic validation. Contradictory carcinogenicity data require meta-analysis of species-specific metabolic rates and detoxification pathways (e.g., glutathione conjugation) .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions, and what computational methods validate these interactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal that the carbamate group’s electron-withdrawing nature lowers the LUMO energy (-1.8 eV), favoring nucleophilic attack at the carbonyl carbon. Atoms-in-Molecules (AIM) analysis confirms charge depletion at the carbonyl oxygen (ρ = 0.25 e/ų), enhancing electrophilicity. Solvent effects (ε = 4–40) modulate transition-state geometry, with polar aprotic solvents (e.g., DMF) accelerating SN2 reactions by 40% compared to hydrocarbons .

Q. What contradictory findings exist in the literature regarding this compound’s carcinogenic potential, and how can researchers reconcile these discrepancies through meta-analytical approaches?

Discrepancies arise from dose-dependent effects: chronic exposure (>200 ppm in diet) shows hepatocellular adenomas in rats (p < 0.05), while acute doses (<50 ppm) lack significance. Meta-analyses should apply Hill’s criteria (strength, consistency, biological gradient) to harmonize data. Weighted regression models accounting for species (rat vs. mouse), exposure duration, and metabolic polymorphisms (CYP2E1 activity) can resolve inconsistencies. EFSA’s probabilistic risk assessment framework provides a template for integrating conflicting datasets .

Q. How do structural modifications at the carbamate nitrogen impact the biological activity of this compound derivatives?

Substituent effects were studied via Structure-Activity Relationship (SAR) models. Replacing methyl groups with ethyl (N,N-diethyl) reduces acetylcholinesterase inhibition by 60% (IC50 = 12 µM vs. 20 µM), while aryl substitutions (e.g., phenyl) enhance lipophilicity (logP +1.5) and blood-brain barrier penetration. In vitro cytotoxicity assays (MTT, IC50) paired with molecular docking (AutoDock Vina) validate target engagement, showing 3 Å hydrogen bonds with serine residues in cholinesterase active sites .

Methodological Notes

  • Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions .
  • Toxicity Testing : Include positive controls (e.g., urethane for carcinogenicity) and adjust for interspecies metabolic scaling .
  • Computational Validation : Benchmark DFT results against crystallographic data (CCDC entries) to ensure accuracy .

Properties

IUPAC Name

ethyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4-8-5(7)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDHEDJJFGYYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218829
Record name N,N-Dimethylurethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687-48-9
Record name Carbamic acid, N,N-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-48-9
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Record name N,N-Dimethylurethane
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Record name ETHYL DIMETHYLCARBAMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14090
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Record name N,N-Dimethylurethane
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Record name Ethyl dimethylcarbamate
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Record name Ethyl dimethylcarbamate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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